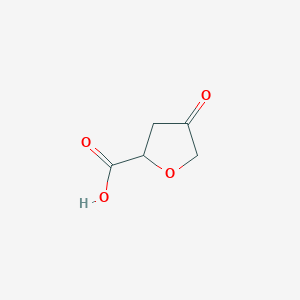

4-Oxooxolane-2-carboxylic acid

Description

Contextualization of Oxooxolanecarboxylic Acids within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and biochemistry. The oxolane (tetrahydrofuran) ring, a five-membered heterocycle containing one oxygen atom, is a prevalent motif in numerous natural products and synthetic molecules. The introduction of both a ketone (oxo) and a carboxylic acid functionality onto this scaffold gives rise to oxooxolanecarboxylic acids, a class of molecules with inherent reactivity and potential for diverse chemical transformations. These functional groups provide multiple sites for reaction, making them valuable building blocks in the synthesis of more complex molecular architectures.

Isomeric Considerations and Distinctive Structural Features of Oxooxolane-2-carboxylic Acid Isomers

The constitutional isomers of oxooxolane-2-carboxylic acid are defined by the relative positions of the oxo and carboxylic acid groups on the oxolane ring. The main isomers include 2-oxo-, 3-oxo-, 4-oxo-, and 5-oxooxolane-carboxylic acids, with the carboxylic acid substituent at various positions. "4-Oxooxolane-2-carboxylic acid" specifically designates a structure where the ketone group is at the 4-position and the carboxylic acid is at the 2-position of the tetrahydrofuran (B95107) ring.

The positioning of these functional groups profoundly influences the molecule's chemical and physical properties, including its reactivity, polarity, and potential for intramolecular interactions. For instance, 5-oxotetrahydrofuran-2-carboxylic acid, a well-studied isomer, is a γ-lactone and exists as enantiomers. cymitquimica.com This structural motif is found in various natural products and has been a target in numerous synthetic endeavors. thieme-connect.comresearchgate.net In contrast, this compound possesses a γ-keto acid functionality within a cyclic ether system, presenting a different set of synthetic opportunities and challenges. The presence of the ketone at the 4-position and the carboxylic acid at the 2-position allows for a range of chemical modifications, including reactions at the carbonyl group, derivatization of the carboxylic acid, and transformations involving the ether oxygen.

A notable aspect of some related heterocyclic carboxylic acids, such as oxetane-carboxylic acids, is their potential for unexpected isomerization into lactones, particularly upon storage or heating. mdpi.comnih.gov While specific studies on the stability of this compound are not prevalent, this highlights the importance of considering potential intramolecular reactions when working with this class of compounds.

Table 1: Physicochemical Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 2056072-58-1 sigmaaldrich.com | C5H6O4 uni.lu | 130.10 | γ-Keto acid within a tetrahydrofuran ring uni.lu |

| 2-Oxooxolane-4-carboxylic acid | 498-89-5 | C5H6O4 | 130.10 | γ-Lactone with a β-carboxylic acid |

| (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid | 21461-84-7 | C5H6O4 | 130.10 | Chiral γ-lactone (γ-butyrolactone derivative) |

| 2-Oxooxolane-3-carboxylic acid | 4360-91-2 | C5H6O4 | 130.10 | α-Keto-γ-lactone |

Note: Data for isomers is provided for comparative purposes.

Historical Development and Emerging Research Trajectories of Oxooxolanecarboxylic Acid Scaffolds

Research into oxooxolanecarboxylic acid scaffolds has historically been driven by their utility as synthetic intermediates. The synthesis of γ-keto acids and their esters, for which this compound can be considered a cyclic analogue, is a well-established area of organic chemistry with various reported methods. researchgate.netacs.org The development of new synthetic routes to these and other substituted tetrahydrofurans continues to be an active area of research, with a focus on stereoselective and efficient methodologies. acs.org

Emerging research trajectories are increasingly focused on the application of these scaffolds in medicinal chemistry and materials science. For instance, derivatives of 5-oxotetrahydrofuran-2-carboxylic acid have been investigated for their biological activities. While specific research on the biological profile of this compound is limited in publicly available literature, its structural motifs suggest potential for exploration in drug discovery programs. The combination of a ketone, a carboxylic acid, and a heterocyclic ring provides a rich pharmacophore for interaction with biological targets.

Interdisciplinary Significance of Oxooxolanecarboxylic Acid Research in Contemporary Science

The study of oxooxolanecarboxylic acids holds interdisciplinary significance, bridging synthetic organic chemistry with medicinal chemistry, chemical biology, and materials science. As building blocks, they offer a platform for the creation of diverse and complex molecules. In medicinal chemistry, the incorporation of such scaffolds can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The principles of their synthesis and reactivity are also relevant to the development of new catalytic methods and the understanding of reaction mechanisms. The broader class of heterocyclic compounds is integral to the development of functional materials, and the specific functionalities of oxooxolanecarboxylic acids could be exploited in the design of novel polymers or other advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWONJGBQYPCSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056072-58-1 | |

| Record name | 4-oxooxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of Oxooxolane 2 Carboxylic Acid Derivatives

Retrosynthetic Analysis and Strategic Design for Oxooxolane-2-carboxylic Acid Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 4-oxooxolane-2-carboxylic acid, the analysis typically involves disconnecting the molecule at strategic bonds to identify simpler, readily available starting materials. The core tetrahydrofuran (B95107) ring, substituted with a ketone and a carboxylic acid, presents several opportunities for disconnection.

A primary retrosynthetic approach involves a disconnect across the C-O bond of the lactone, leading back to a linear 5-hydroxy-4-oxopentanoic acid derivative. This intermediate can be further simplified by considering its formation from a precursor such as glutamic acid or through the oxidation of a suitable diol. Another common strategy is to disconnect the C-C bond adjacent to the carbonyl group, suggesting an aldol-type condensation or related C-C bond-forming reaction.

The design of a synthetic strategy is often guided by the desired stereochemistry of the final product. For chiral scaffolds, starting from a chiral pool precursor like L-glutamic acid is a common and effective approach to control the stereocenter at the 2-position. The choice of synthetic route also depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required purity of the final compound.

Classical Organic Synthesis Routes to this compound and Its Chiral Forms

Diazotization Methods for Stereoselective Synthesis (e.g., from L-glutamic acid)

A well-established and reliable method for the stereoselective synthesis of (S)-4-oxooxolane-2-carboxylic acid utilizes L-glutamic acid as the starting material. This method relies on the diazotization of the primary amine of glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the lactone ring.

The reaction is typically carried out by treating an aqueous solution of L-glutamic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0 °C). gla.ac.uk The in situ generated nitrous acid converts the amino group into a diazonium salt, which is an excellent leaving group. The subsequent intramolecular cyclization proceeds with retention of configuration at the α-carbon, yielding the desired (S)-enantiomer with high enantiomeric purity. This method is particularly advantageous for gram-scale synthesis, providing high yields of the target compound. For instance, a reported procedure starting from 10 g of L-glutamic acid yielded 8.67 g (98% yield) of the product with 99.5% purity as determined by HPLC.

Oxidation-Based Preparations from Tetrahydrofuran Derivatives

The oxidation of readily available tetrahydrofuran derivatives presents an alternative route to this compound. This approach involves the selective oxidation of a C-H bond at the 4-position of a suitably substituted tetrahydrofuran precursor. Various oxidizing agents and catalytic systems have been explored for this transformation. magtech.com.cn

Catalytic oxidation using molecular oxygen or hydrogen peroxide in the presence of transition metal catalysts is a common strategy. magtech.com.cn The choice of catalyst and reaction conditions is crucial to achieve the desired regioselectivity and to avoid over-oxidation or side reactions. Electrochemical oxidation methods have also been investigated as a greener alternative for the oxidation of tetrahydrofurans. magtech.com.cn While this approach offers a direct route to the oxo-lactone core, controlling the position of oxidation and achieving high yields can be challenging, often requiring specific substitution patterns on the starting tetrahydrofuran ring.

Modern Synthetic Techniques for Enhanced Yield and Purity

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance the purity of products. In the context of this compound derivatives, microwave irradiation has been successfully employed to drive reactions that are often slow or inefficient under conventional heating. nih.govindianchemicalsociety.com

For example, microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid has been developed for the synthesis of 4-oxo-2-butenoic acids, which are precursors to related oxo-lactone structures. nih.gov This method provides the desired products in moderate to excellent yields for a wide range of substrates. nih.gov Microwave irradiation can also be used to facilitate the cyclization of amino alcohols to form the lactone ring, offering a rapid alternative for synthesizing the target compound, particularly for high-throughput applications. The optimized conditions often involve heating the reaction mixture in an open vessel to allow for the removal of volatile byproducts, such as water, which can drive the equilibrium towards the desired product. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | 50-72% | indianchemicalsociety.com |

Chemoenzymatic and Biocatalytic Approaches to Oxooxolane-2-carboxylic Acids

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific transformations with high stereoselectivity and under mild reaction conditions.

While specific biocatalytic routes to this compound are not extensively documented in the provided search results, the principles of chemoenzymatic synthesis are applicable. For instance, a chemoenzymatic flow synthesis of captopril, a related heterocyclic carboxylic acid, has been reported, which includes a biocatalyzed regio- and stereoselective oxidation of a prochiral diol. d-nb.info This highlights the potential for using enzymes like oxidoreductases or hydrolases to construct the chiral oxo-lactone scaffold.

The synthesis of related lactones has been achieved through chemoenzymatic routes, demonstrating the feasibility of this strategy. molaid.com For example, the use of carboxylic acid reductases (CARs) can convert carboxylic acids to aldehydes, which can then undergo further enzymatic or chemical transformations. researchgate.net The development of novel biocatalysts and the optimization of reaction conditions are key to advancing the application of these green methodologies in the synthesis of this compound and its derivatives.

Scale-Up and Industrial Production Methodologies of Oxooxolane-2-carboxylic Acid Intermediates

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the development of robust, efficient, and scalable methodologies. Key considerations for large-scale synthesis include cost-effectiveness, safety, environmental impact, and the ability to consistently produce high-purity products. Industrial approaches often favor processes that utilize readily available starting materials, minimize complex purification steps, and offer high throughput.

Several strategies have been explored for the industrial-level production of related γ-lactone structures, which serve as important precursors and analogues. These strategies often involve biocatalytic routes, chemoenzymatic processes, and optimized chemical syntheses that can be adapted for large-scale operations.

One notable approach for gram-scale synthesis involves the diazotization of L-glutamic acid to produce (R)-5-oxotetrahydrofuran-2-carboxylic acid, a closely related chiral lactone. This method has demonstrated high yields of up to 98% and high purity (99.5% by HPLC), making it a viable option for producing enantiomerically pure intermediates. For industrial applications, however, challenges such as the cost of starting materials and the management of reagents on a large scale need to be addressed.

Biocatalytic methods are gaining traction for the industrial production of furanone and oxolane derivatives due to their high selectivity and milder reaction conditions. For instance, whole-cell biocatalysis using engineered E. coli has been successfully employed for the large-scale production of furanone glucosides in 2-L shaking flasks. nih.gov While this specific example produces a glucoside, the underlying principle of using engineered microorganisms can be adapted for the synthesis of this compound intermediates. The challenges in biocatalytic approaches primarily lie in substrate loading, fermentation costs, and downstream processing to isolate the target compound.

Another scalable method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high efficiency and enantioselectivity. The enzymatic resolution of racemic esters is a well-established technique for producing chiral building blocks like (R)-tetrahydrofuran-2-carboxylic acid on a large scale. researchgate.net This process has been optimized to prepare kilograms of the desired product with high enantiomeric excess. acs.org

For purely chemical syntheses, process optimization is crucial for scale-up. This includes the selection of cost-effective reagents and solvents, optimization of reaction conditions to maximize yield and minimize byproducts, and the development of efficient purification methods. For example, the synthesis of certain furanone derivatives has been improved by using ionic liquids as a green medium and microwave-assisted heating, resulting in higher yields and a more environmentally friendly process. frontiersin.org While microwave heating may have limitations in scalability, the principles of using green solvents and efficient heating methods are central to modern industrial chemistry.

The development of continuous flow processes is another significant advancement in the industrial production of related compounds. Continuous flow synthesis allows for better control over reaction parameters, improved safety for handling hazardous intermediates, and higher throughput compared to batch processes. This methodology is particularly suitable for reactions that are highly exothermic or involve unstable intermediates.

The following tables summarize key data from various synthesis methodologies that are relevant to the scale-up and industrial production of oxooxolane-2-carboxylic acid intermediates.

Table 1: Comparison of Synthetic Methodologies for Related Lactone Intermediates

| Methodology | Precursor | Product | Scale | Yield | Key Considerations for Scale-Up |

|---|---|---|---|---|---|

| Diazotization | L-Glutamic Acid | (R)-5-Oxotetrahydrofuran-2-carboxylic acid | Gram-scale (10 g) | 98% | Cost of chiral starting material, handling of sodium nitrite at large scale. |

| Whole-Cell Biotransformation | Sotolone | Sotolone glucoside | Large-scale (1 L) | High conversion | Fermentation costs, substrate loading, downstream purification. nih.gov |

| Chemoenzymatic Resolution | (±)-tetrahydrofuran-2-carboxylate | (R)-tetrahydrofuran-2-carboxylic acid | Kilogram-scale | 35% (for R-isomer) | Enzyme stability and cost, separation of enantiomers. researchgate.netacs.org |

| Microwave-Assisted Synthesis | Substituted benzaldehydes | (E)-4-arylidene-5-oxotetrahydrofuran derivatives | Lab-scale | 78-83% | Scalability of microwave reactors, use of green ionic liquid medium. frontiersin.org |

Chemical Reactivity, Transformation, and Derivative Chemistry of Oxooxolane 2 Carboxylic Acid Scaffolds

Fundamental Reaction Mechanisms of the Lactone Ring and Carboxylic Acid Functional Group

The reactivity of 4-oxooxolane-2-carboxylic acid is centered around the electrophilic nature of the carbonyl carbons in both the lactone and the carboxylic acid, as well as the nucleophilic character of the oxygen atoms.

Lactone Ring Reactivity:

Hydrolysis: The γ-lactone, a five-membered cyclic ester, is susceptible to hydrolysis under both acidic and basic conditions. vaia.comwikipedia.org In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to open the ring, forming the corresponding 4-hydroxy-5-oxopentanoic acid. vaia.com While this reaction is reversible, the equilibrium generally favors the ring-opened hydroxy acid. wikipedia.org Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Nucleophilic Acyl Substitution: The lactone can undergo nucleophilic acyl substitution with various nucleophiles. For instance, reaction with amines (aminolysis) results in the formation of amides. wikipedia.org Alcohols can act as nucleophiles in transesterification reactions, although these are often less favorable than hydrolysis.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the lactone to the corresponding diol.

Carboxylic Acid Reactivity:

Acidity and Deprotonation: The carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. This anion is a key intermediate in many of its reactions.

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst, the carboxylic acid can undergo Fischer esterification to form an ester. masterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid towards nucleophilic attack. nih.govorgsyn.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or borane.

The presence of the ketone at the 4-position also introduces another site of reactivity, susceptible to nucleophilic attack and reactions at the adjacent α-carbons.

Esterification and Amidation Reactions of this compound

The carboxylic acid functionality of this compound readily undergoes esterification and amidation, providing a straightforward method for derivatization.

Esterification:

Acid-Catalyzed Esterification: The most common method for esterification is the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com For example, reaction with ethanol (B145695) and sulfuric acid would yield ethyl 4-oxooxolane-2-carboxylate.

Carbodiimide-Mediated Esterification: For more sensitive substrates or when milder conditions are required, carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (DCC) can be employed. orgsyn.org The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. orgsyn.org This method is particularly useful for coupling with sterically hindered alcohols. orgsyn.org

Amidation:

Amide Bond Formation: The formation of amides from this compound and an amine is a crucial transformation for introducing diverse functionalities. This reaction typically requires the activation of the carboxylic acid. nih.govevitachem.com

Coupling Reagents: Common coupling reagents include carbodiimides like EDC, often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with the amine. nih.gov This approach is widely used in peptide synthesis and for the creation of bioactive amide derivatives. For instance, coupling with dipropylamine (B117675) would yield N,N-dipropyl-4-oxooxolane-2-carboxamide. evitachem.com

These reactions are fundamental in modifying the properties of the this compound scaffold, allowing for the exploration of its potential in various applications.

Ring-Opening and Ring-Closing Transformations of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring of this compound can undergo both ring-opening and ring-closing reactions, which are pivotal for its synthesis and further chemical transformations.

Ring-Opening Reactions:

Hydrolysis: As previously mentioned, the most common ring-opening reaction is the hydrolysis of the lactone under basic or acidic conditions, yielding a linear 4-hydroxy-5-oxopentanoic acid derivative. vaia.comwikipedia.org The stability of the five-membered γ-lactone ring means that this equilibrium can often be shifted towards the ring-opened product under specific conditions. wikipedia.orgpearson.com

Aminolysis: Reaction with amines can also lead to ring-opening, forming an amide and a terminal alcohol. wikipedia.org

Reductive Cleavage: Strong reducing agents can not only reduce the carbonyl groups but can also cleave the C-O bond of the lactone, leading to a diol.

Ring-Closing Transformations (Lactonization):

Intramolecular Esterification: The synthesis of the this compound scaffold often involves the intramolecular cyclization of a suitable precursor. youtube.com For instance, a γ-hydroxy carboxylic acid can undergo spontaneous or acid-catalyzed lactonization to form the five-membered ring. wikipedia.org The formation of five- and six-membered lactone rings is generally thermodynamically favored. pearson.com

From L-Glutamic Acid: A common synthetic route to (S)-5-oxooxolane-2-carboxylic acid involves the diazotization of L-glutamic acid with sodium nitrite (B80452) in an acidic aqueous solution. gla.ac.uk This in-situ formation of a diazonium salt is followed by an intramolecular nucleophilic attack by the γ-carboxylic acid, leading to the formation of the lactone ring. gla.ac.uk

These transformations highlight the dynamic nature of the oxolane ring and provide synthetic routes to both the cyclic lactone and its acyclic hydroxy acid counterpart.

Advanced Derivatization Strategies and Functional Group Interconversions

Beyond simple esterification and amidation, a variety of advanced derivatization strategies can be employed to modify the this compound scaffold. These methods allow for the introduction of diverse chemical functionalities and the construction of more complex molecular architectures.

Derivatization Reagents for Analysis: Chemical derivatization is often used to enhance the analytical properties of carboxylic acids for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid using EDC, improving chromatographic retention and providing a characteristic isotopic signature for detection. nih.govresearchgate.net

Functional Group Interconversions: The ketone at the 4-position can be a focal point for derivatization. For example, it can be reduced to a hydroxyl group, converted to an amine via reductive amination, or reacted with Grignard reagents to introduce alkyl or aryl substituents.

Halolactonization: While not a direct derivatization of the existing scaffold, the principle of halolactonization, where an alkene is attacked by a halogen with intramolecular capture by a carboxylic acid, is a powerful method for constructing related lactone systems. wikipedia.org

Polymer Functionalization: The principles of functionalizing small molecules can be extended to polymers. For example, poly(2-oxazoline)s can be functionalized with various end-groups, demonstrating the versatility of these chemical transformations in materials science. mdpi.com

These advanced strategies significantly expand the chemical space accessible from the this compound core, enabling the synthesis of a wide array of derivatives with tailored properties.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is a key area of research, driven by the quest for new bioactive molecules and functional materials.

The stereochemistry of this compound and its derivatives is often crucial for their biological activity. Therefore, stereoselective synthesis and the use of chiral derivatizing agents are of paramount importance.

Stereoselective Synthesis: The synthesis of optically active lactones can be achieved through various methods. nsf.govrsc.org One approach involves the use of chiral starting materials, such as L-glutamic acid, to produce enantiomerically pure (S)-5-oxooxolane-2-carboxylic acid. gla.ac.uk Asymmetric catalysis, employing chiral catalysts, can also be used to control the stereochemistry during the formation of the lactone ring or the introduction of substituents. Cascade reactions, for instance, catalyzed by rhodium complexes, can provide highly functionalized γ-butyrolactones with high diastereoselectivity. nsf.gov

Chiral Derivatizing Agents: Chiral derivatizing agents can be used to determine the enantiomeric purity of this compound or to introduce a new stereocenter with a defined configuration. The resulting diastereomers can often be separated by chromatography.

Modification of the oxolane ring itself provides another avenue for creating diverse derivatives.

4-Hydroxy Derivatives: The ketone at the 4-position can be stereoselectively reduced to a hydroxyl group using various reducing agents. The choice of reagent and conditions can influence the stereochemical outcome.

4-Amino Derivatives: The 4-keto group can be converted to an amino group via reductive amination. This involves the formation of an imine or enamine intermediate, followed by reduction.

4-Methyl and Aryl-Substituted Derivatives: Alkyl or aryl groups can be introduced at the 4-position through reactions of the ketone with organometallic reagents such as Grignard or organolithium reagents. Alternatively, functionalization at the C-H bonds of the oxolane ring can be achieved using transition-metal catalysis. thieme-connect.com For example, directed C-H functionalization can be used to introduce aryl groups at specific positions on the tetrahydrofuran (B95107) ring. thieme-connect.com Borylation of C-H bonds can also create a handle for further functionalization. nih.gov

The ability to selectively functionalize the this compound scaffold at the carboxylic acid, the ketone, and the oxolane ring positions makes it a highly versatile building block in synthetic chemistry.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| γ-Lactone | Hydrolysis | H₃O⁺ or OH⁻ | Hydroxy carboxylic acid |

| γ-Lactone | Aminolysis | RNH₂ | Amino alcohol |

| γ-Lactone | Reduction | LiAlH₄ | Diol |

| Carboxylic Acid | Esterification | ROH, H⁺ | Ester |

| Carboxylic Acid | Amidation | RNH₂, EDC/HOBt | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary alcohol |

| Ketone | Reduction | NaBH₄ | Secondary alcohol |

| Ketone | Reductive Amination | RNH₂, NaBH₃CN | Amine |

Table 2: Common Derivatives of this compound

| Derivative Name | Position of Derivatization | Functional Group Introduced | Synthetic Method |

| Ethyl 4-oxooxolane-2-carboxylate | Carboxylic Acid | Ethyl Ester | Fischer Esterification |

| N-Aryl-4-oxooxolane-2-carboxamide | Carboxylic Acid | Amide | Amide Coupling |

| 4-Hydroxyoxolane-2-carboxylic acid | 4-position | Hydroxyl | Ketone Reduction |

| 4-Aminooxolane-2-carboxylic acid | 4-position | Amino | Reductive Amination |

| 4-Methyl-4-hydroxyoxolane-2-carboxylic acid | 4-position | Methyl and Hydroxyl | Grignard Reaction |

Computational Chemistry and Molecular Modeling Investigations of Oxooxolane 2 Carboxylic Acids

Prediction of Synthetic Routes and Reaction Pathways (e.g., Retrosynthesis AI tools)

For 5-Oxooxolane-2-carboxylic acid, a hypothetical retrosynthetic analysis by an AI tool might propose the pathway shown in the table below, starting from glutamic acid, a common and inexpensive starting material.

| Step | Reaction | Precursor(s) | Rationale |

|---|---|---|---|

| 1 | Lactonization | 2-Hydroxyglutaric acid | Intramolecular esterification is a common and high-yielding reaction to form five-membered lactone rings. |

| 2 | Deamination (e.g., via diazotization) | Glutamic acid | Conversion of the amino group to a hydroxyl group is a standard transformation. Glutamic acid is a readily available chiral precursor. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net These calculations can determine a wide range of properties, including molecular orbital energies, electron distribution, and reactivity descriptors. By solving the Schrödinger equation for a molecule, DFT provides insights into its chemical behavior. mdpi.com

For 5-Oxooxolane-2-carboxylic acid, DFT calculations could predict key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO gap indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated parameters, such as ionization potential and electron affinity, further characterize its electronic behavior. mdpi.com These theoretical calculations can be correlated with experimental data, such as FT-IR spectra, to validate the computational model. mdpi.com

Table 2: Illustrative DFT-Calculated Electronic Properties for 5-Oxooxolane-2-carboxylic acid

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon adding an electron |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. For a flexible molecule like 5-Oxooxolane-2-carboxylic acid, which contains a five-membered ring and a rotatable carboxylic acid group, multiple low-energy conformations are possible.

Computational methods can systematically explore the potential energy surface to find these stable conformers. The carboxylic acid group itself can exist in different conformations, such as syn- and anti-isomers, which describe the relative orientation of the carbonyl and hydroxyl groups. amolf.nl Furthermore, the tetrahydrofuran (B95107) ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. Studies on similar molecules like tetrahydrofuran-2-carboxylic acid have shown that intermolecular associations, such as the formation of hydrogen-bonded dimers, also play a significant role, creating a complex equilibrium in solution. nih.gov

Table 3: Example of Calculated Relative Energies for Conformers of 5-Oxooxolane-2-carboxylic acid

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Envelope, Axial COOH) | Carboxylic acid group in an axial-like position | 0.00 | 65% |

| 2 (Envelope, Equatorial COOH) | Carboxylic acid group in an equatorial-like position | 0.85 | 25% |

| 3 (Twist, Axial COOH) | Twist conformation of the ring | 1.50 | 10% |

Metabolic Pathway Prediction and Enzyme-Substrate Interaction Modeling

Understanding how a molecule is metabolized is crucial in fields like drug discovery and toxicology. Computational tools can predict potential metabolic pathways by simulating the enzymatic reactions a compound might undergo in a biological system. nih.govresearchgate.net Machine learning models trained on extensive metabolic databases can predict the association of metabolites with specific pathways. mdpi.com

For 5-Oxooxolane-2-carboxylic acid, a predictive model might suggest pathways common to other 2-oxocarboxylic acids, such as decarboxylation or reduction of the ketone. kegg.jp Enzyme-substrate interaction modeling, a key part of this process, uses molecular docking to place the molecule into the active site of a metabolic enzyme. This allows for the study of binding modes and estimation of binding affinity. For instance, studies on the closely related tetrahydrofuran-2-carboxylic acid have elucidated its binding within the active site of quinohemoprotein alcohol dehydrogenase, providing a template for how such interactions can be modeled. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are essential computational techniques in medicinal chemistry for designing and optimizing biologically active molecules. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding energy). ijcps.orgmdpi.com This method is used to screen virtual libraries of compounds against a biological target to identify potential leads. ijcps.org

While no specific QSAR or docking studies have been published for 5-Oxooxolane-2-carboxylic acid, these methods could be applied if a biological activity were identified. For example, if it were investigated as an inhibitor of a specific enzyme, docking would reveal its binding pose and key interactions (like hydrogen bonds), and a QSAR study on its derivatives could guide the synthesis of more potent analogues.

Table 4: Illustrative Molecular Docking Results for 5-Oxooxolane-2-carboxylic acid Against a Hypothetical Enzyme Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -6.8 | Indicates a favorable binding interaction. |

| Hydrogen Bonds | 3 | Carboxylic acid forms H-bonds with Arg124 and Ser210; Lactone carbonyl forms H-bond with Tyr88. |

| Interacting Residues | Arg124, Tyr88, Ser210, Phe150 | Identifies key amino acids in the binding pocket. |

Biological Activity and Mechanistic Elucidation of Oxooxolanecarboxylic Acids and Their Analogues

Interaction with Enzyme Systems and Metabolic Pathways

The biological activities of 4-oxooxolane-2-carboxylic acid and its structural analogues are deeply rooted in their interactions with crucial enzyme systems, leading to significant alterations in metabolic pathways. These compounds can modulate cellular metabolism, impacting processes from energy production to the biosynthesis of essential macromolecules.

A key area of research has been the interaction of oxooxolanecarboxylic acid analogues with fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. nih.govtandfonline.com Many cancer cells exhibit upregulated FASN expression to support rapid proliferation and membrane formation, making FASN an attractive therapeutic target. nih.govtandfonline.comdrugbank.com

One of the most studied analogues is C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a synthetic inhibitor of FASN. nih.govnih.gov C75 covalently binds to and inactivates FASN, leading to a blockage in the production of palmitate from acetyl-CoA and malonyl-CoA. nih.govresearchgate.net This inhibition disrupts the lipogenic activity essential for cancer cell growth and can induce apoptosis. nih.govtandfonline.com

Beyond FASN, research has revealed that C75 also targets the mitochondrial fatty acid synthesis pathway by inhibiting human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.govnih.gov This enzyme is vital for producing the substrate needed for the synthesis of lipoic acid (LA), a critical mitochondrial coenzyme. nih.gov Inhibition of HsmtKAS by C75 results in depleted LA levels, impaired mitochondrial function, and an increase in cellular reactive oxygen species (ROS). nih.gov

Table 1: Effects of FASN Inhibitor C75 on Cellular and Mitochondrial Parameters

| Parameter | Effect of C75 Treatment | Reference |

|---|---|---|

| Fatty Acid Synthase (FASN) Activity | Inhibition | nih.govresearchgate.net |

| Mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) Activity | Inhibition | nih.gov |

| Lipoic Acid (LA) Content | Decreased | nih.gov |

| Mitochondrial Function | Impaired | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Cell Viability | Reduced | nih.gov |

The inhibition of enzymes like FASN by oxooxolanecarboxylic acid analogues triggers a cascade of events that reverberate through cellular signaling pathways. The accumulation of FASN substrate, malonyl-CoA, and the depletion of its end-product, palmitate, can profoundly affect cellular energy homeostasis and signaling. nih.govaacrjournals.org

FASN inhibition has been shown to modulate the PI3K–AKT–mTOR and β-catenin signaling pathways, both of which are central to cancer cell growth and survival. nih.govresearchgate.net For instance, some FASN inhibitors can lead to the downregulation of Akt phosphorylation, a key node in the PI3K pathway. nih.govresearchgate.net The disruption of lipid raft architecture in cell membranes due to altered fatty acid synthesis is another mechanism by which these compounds can interfere with signal transduction. nih.govnih.gov

Furthermore, the impact of C75 on mitochondrial fatty acid synthesis illustrates a direct link between enzyme inhibition, metabolite depletion (lipoic acid), and the initiation of stress signaling. nih.gov The resulting increase in ROS is not just a sign of damage but also a critical signaling event that can trigger programmed cell death (apoptosis). nih.gov This demonstrates that the effects of these compounds are not limited to simple metabolic disruption but extend to the active modulation of life-and-death signaling cascades within the cell.

Antimicrobial Research and Modulation of Microbial Growth

Analogues of this compound, particularly furanone derivatives, have been investigated for their ability to modulate microbial growth and virulence. This research is driven by the urgent need for new antimicrobial agents to combat rising antibiotic resistance.

Escherichia coli: Furanone compounds have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, including E. coli. researchgate.netnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some brominated furanones can interfere with bacterial communication systems known as quorum sensing (QS), which are essential for biofilm development. nih.govfrontiersin.org By acting as antagonists to QS receptors, these compounds can disrupt the coordinated behavior of bacteria, preventing them from establishing resilient biofilm structures. researchgate.netnih.gov Studies have shown that certain furanones can inhibit E. coli biofilm formation on surfaces like polyvinyl chloride. nih.gov Additionally, combining furanone C-30 with the antibiotic colistin (B93849) has been shown to restore colistin's effectiveness against resistant Gram-negative bacteria. nih.gov

Beauveria bassiana: Beauveria bassiana is an entomopathogenic fungus, meaning it is a parasite of insects and is widely used as a biological insecticide. nih.govnih.gov Rather than being a target for antimicrobial agents, B. bassiana is a source of bioactive compounds and can influence the metabolic profile of its environment. nih.govfrontiersin.org When colonizing plants, B. bassiana can alter the plant's production of various metabolites, including fatty acids and phenolic acids. nih.gov Research has shown that inoculating plants with B. bassiana can induce systemic resistance against pathogenic fungi, partly by triggering the salicylic (B10762653) acid (SA) defense pathway and upregulating genes related to carboxylic acid and fatty acid biosynthesis in the plant. frontiersin.orgfrontiersin.org There is limited research on the direct inhibitory effects of oxooxolanecarboxylic acids on the growth of B. bassiana itself; instead, the focus is on the fungus's own metabolic capabilities and its interactions with host organisms. mdpi.com

Table 2: Antimicrobial and Biofilm-Modulating Activities of Furanone Analogues

| Compound Class | Microorganism | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Brominated Furanones | E. coli | Inhibition of Biofilm Formation | Interference with Quorum Sensing (QS) | researchgate.netnih.gov |

| Furanone C-30 | Gram-Negative Bacteria | Synergistic Antibacterial Activity with Colistin | Increased Membrane Permeability | nih.gov |

| Furanone C-30 | P. aeruginosa | Inhibition and Eradication of Biofilm | Not fully elucidated | journalagent.com |

Antioxidant Activity and Mitigation of Oxidative Stress

The role of oxooxolanecarboxylic acids and their analogues in managing oxidative stress is complex, with different compounds exhibiting opposing effects. Oxidative stress, an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in a wide range of diseases.

In a notable contrast to antioxidant behavior, the FASN inhibitor C75 has been shown to induce oxidative stress. nih.gov This occurs as a downstream consequence of its inhibition of mitochondrial fatty acid synthesis, which leads to mitochondrial dysfunction and a subsequent increase in the production of ROS. nih.govnih.gov

Conversely, another analogue, L-2-oxothiazolidine-4-carboxylic acid (OTC), is a potent antioxidant. nih.govresearchgate.net OTC acts as a cysteine prodrug; once inside the cell, it is converted by the enzyme 5-oxoprolinase into cysteine. nih.govnih.gov Cysteine is the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), one of the most important endogenous antioxidants in the body. researchgate.netmdpi.com By providing a ready supply of cysteine, OTC effectively replenishes cellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage. nih.govresearchgate.netphysiology.org This mechanism has been shown to protect against oxidative stress in various tissues. mdpi.come-century.us

Table 3: Comparative Effects of Oxooxolanecarboxylic Acid Analogues on Oxidative Stress

| Compound | Primary Mechanism | Effect on Cellular ROS | Overall Effect | Reference |

|---|---|---|---|---|

| C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) | Inhibits mitochondrial fatty acid synthesis | Increase | Induces Oxidative Stress | nih.gov |

| OTC (L-2-oxothiazolidine-4-carboxylic acid) | Acts as a cysteine prodrug to boost glutathione (GSH) synthesis | Decrease | Mitigates Oxidative Stress | nih.govresearchgate.netnih.gov |

Investigation of Therapeutic Potential in Disease Models

The diverse biological activities of oxooxolanecarboxylic acid analogues have led to investigations into their therapeutic potential across a spectrum of diseases.

The anticancer potential of FASN inhibitors like C75 is a significant area of research. nih.govtandfonline.com Since many tumors overexpress FASN and rely on de novo fatty acid synthesis, inhibiting this pathway is a targeted strategy to selectively induce apoptosis in cancer cells while sparing normal cells that have low FASN expression. nih.govaacrjournals.org Preclinical studies have shown that FASN inhibitors can delay tumor growth in various cancer xenograft models. nih.govtandfonline.comdrugbank.com Furthermore, these inhibitors are being explored as broad-spectrum antiviral agents, as FASN activity appears to be essential for the replication of a wide range of viruses, including SARS-CoV-2. wustl.edu

In contrast, the antioxidant and anti-inflammatory properties of L-2-oxothiazolidine-4-carboxylic acid (OTC) position it as a potential therapeutic for diseases driven by oxidative stress. nih.govarvojournals.org Clinical and preclinical studies have explored its use in conditions such as:

Age-Related Macular Degeneration (AMD): OTC has been shown to attenuate oxidative stress and inflammation in retinal pigment epithelial cells, suggesting it could slow the progression of AMD, a disease where both processes are critically involved. nih.govnih.govarvojournals.org

Cardiovascular Disease: OTC has demonstrated protective effects in models of myocardial infarction by enhancing cardiac antioxidant mechanisms. mdpi.com It has also been shown to reverse endothelial dysfunction in patients with coronary artery disease. physiology.org

Duchenne Muscular Dystrophy (DMD): In the mdx mouse model for DMD, OTC treatment was found to decrease protein thiol oxidation and improve muscle pathology, suggesting a role in mitigating the oxidative damage associated with the disease. nih.gov

Systemic Toxicity: OTC has shown protective effects against cadmium-induced systemic toxicity and thrombosis in animal models. e-century.us

These divergent therapeutic applications highlight how structural variations within the broader class of oxooxolanecarboxylic acids can lead to distinct and sometimes opposite biological effects, offering a rich field for targeted drug development.

Anti-Cancer Research and Apoptosis Induction

While direct studies on the anti-cancer properties of this compound are not extensively documented, research on analogous compounds with heterocyclic and carboxylic acid moieties has demonstrated significant anti-proliferative and apoptosis-inducing activities.

Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit the proliferation of human non-small cell lung cancer cell lines, A549 and NCI-H460. One particular derivative exhibited potent anti-proliferative activity by inducing apoptosis, causing cell cycle arrest, and increasing the levels of intracellular reactive oxygen species (ROS) nih.gov.

Furthermore, a series of novel 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were synthesized and tested for their anticancer effects against the MCF-7 breast cancer cell line. Several of these compounds demonstrated strong anticancer activity when compared to the reference drug Doxorubicin chemimpex.com. Pyrazoloquinoline derivatives, which share structural similarities, are known to act as caspase activators and apoptosis inducers chemimpex.com.

Research on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates has also identified compounds with potent and broad-range cytotoxic activity against a panel of 60 human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast thieme-connect.com. Similarly, a study on 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids revealed weak to medium anticancer activity against various cancer cell lines, with the most sensitive being those of the central nervous system, renal, and leukemia cancers nih.gov.

Another related compound, 2-aminoethyl 5-oxotetrahydrofuran-2-carboxylate, has been noted for its potential to induce apoptosis in neoplastic cells nih.gov. The induction of apoptosis is a key mechanism for many anti-cancer agents. For instance, thieme-connect.com-Gingerol, a natural compound, triggers apoptosis in HepG2 cells by inhibiting de novo fatty acid synthesis researchgate.net.

These findings from structurally related compounds suggest that the oxooxolane carboxylic acid scaffold could be a promising area for the development of novel anti-cancer therapies.

Modulation of Stem Cell Differentiation and Proliferation

The influence of this compound on stem cell differentiation and proliferation is an emerging area of interest. While direct evidence is scarce, a study on a derivative, 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, indicated its potential significance in stem cell research researchgate.net.

The modulation of stem cell fate is a complex process influenced by various signaling pathways. Chemical compounds, particularly inhibitors of protein kinases, have been shown to alter the differentiation rates of mesenchymal and embryonic stem cells nih.gov. For example, certain isoquinolinesulfonamide (B3044496) derivatives have been effective in directing the differentiation of rat mesenchymal stem cells into chondrocytes and mouse embryonic stem cells into dopaminergic neurons nih.gov.

Biomaterials are also utilized to present signals that can guide stem cell differentiation. These can deliver soluble growth factors or present specific cell adhesion molecules to induce desired cellular changes webmd.com. Flavonoids, a class of natural compounds, have been shown to modulate the self-renewal and differentiation potential of mesenchymal stem cells (MSCs), promoting osteogenic differentiation researchgate.net. Retinoic acid, a metabolite of vitamin A, is another well-known modulator that promotes the neural lineage specification of embryonic stem cells by altering both mRNA and microRNA expression nih.gov.

Given that substituted tetrahydrofurans are common substructures in a variety of biologically active natural products, the potential for this compound and its analogues to influence stem cell behavior warrants further investigation nih.gov.

Anti-inflammatory Effects

Carboxylic acids and their derivatives are a well-established class of compounds with anti-inflammatory properties nih.gov. While specific studies on the anti-inflammatory effects of this compound are limited, research on analogous structures provides strong indications of their potential in this area.

For instance, a series of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues have been synthesized and shown to possess significant anti-inflammatory activity in animal models, comparable to the reference drug piroxicam (B610120) nih.gov. Similarly, substituted (2-oxochromen-3-yl)benzamides have also demonstrated notable anti-inflammatory and analgesic activities nih.gov.

The cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid (OTC) has been shown to have both antioxidant and anti-inflammatory properties. It can attenuate oxidative stress and inflammation in retinal pigment epithelium, suggesting its potential therapeutic relevance for conditions like age-related macular degeneration nih.govresearchgate.netresearchgate.netresearchgate.net. The anti-inflammatory effects of hydroxycarboxylic acid receptor 2 (HCA2), which is activated by the endogenous ligand beta-hydroxybutyrate, have also been well-documented, indicating that this receptor may be a therapeutic target for inflammatory diseases mdpi.com.

Furthermore, a derivative of the anti-inflammatory sialorphin, when combined with palmitic acid, forms stable complexes with copper ions, which may have future therapeutic applications sigmaaldrich.com. These examples from structurally related compounds underscore the potential of the oxooxolane carboxylic acid core in the development of new anti-inflammatory agents.

Biosynthetic Pathways and Natural Product Origins (e.g., fungal metabolites)

The natural origins of this compound are not definitively established, but evidence suggests that it and its analogues may be produced by fungi. Fungi are known to synthesize a vast array of secondary metabolites, including various carboxylic acids and heterocyclic compounds, through complex biosynthetic pathways nih.govscielo.br.

For example, four new oxazole-4-carboxylic acid derivatives, named macrooxazoles A-D, have been isolated from the plant pathogenic fungus Phoma macrostoma wikipedia.orgdtu.dknih.gov. Although the core heterocyclic ring is different, this finding highlights the capability of fungi to produce substituted carboxylic acids with five-membered rings.

The biosynthesis of natural products in fungi often involves intricate enzymatic reactions and pathway crosstalk. For instance, the biosynthesis of the fungal mycotoxin mycophenolic acid involves a polyketide synthase chemscene.com. The biosynthesis of thiocarboxylic acid-containing natural products, though rare, has been shown to involve a dedicated "thioacid cassette" of enzymes responsible for carboxylate activation and sulfur transfer. Fungi are also known to produce a variety of organic acids, such as citric acid, through well-characterized metabolic pathways researchgate.net. The effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural (B1680220) has been demonstrated using a bi-enzymatic cascade system involving bacterial laccase and fungal alcohol oxidase.

These examples of fungal biosynthetic capabilities for diverse carboxylic acids and heterocyclic compounds suggest that this compound could also be a fungal metabolite awaiting discovery from a natural source.

Applications in Chemical Synthesis and Advanced Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

4-Oxooxolane-2-carboxylic acid, particularly its enantiomerically pure forms like (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, is recognized as a valuable chiral building block in organic synthesis. Its structure, derived from the formal intramolecular condensation of 2-hydroxyglutaric acid, provides a rigid scaffold with multiple reactive sites, making it a useful starting material for creating more complex molecules. The compound is classified as a chiral heterocyclic building block, underscoring its importance in constructing stereochemically defined products.

One of its key applications is as a chiral derivatizing agent, especially for alcohols. This allows chemists to determine the enantiomeric purity of other chiral compounds and is a critical step in asymmetric synthesis. The synthesis of this compound can be achieved from readily available chiral pool materials such as L-glutamic acid, which provides an efficient and economic pathway to this versatile synthetic intermediate chemicalbook.com.

Precursors for Pharmaceutical and Agrochemical Intermediates

The inherent functionality and chirality of this compound make it a key intermediate in the synthesis of various chiral drugs science.gov. The carboxylic acid group is a common feature in many pharmaceutical and agrochemical compounds, often enhancing their biological activity and solubility.

A notable example is the use of the (R)-enantiomer, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, as an intermediate in the synthesis of 2',3''-dideoxy-4''-selenonucleosides. These target molecules have been investigated as potential antiviral agents, demonstrating the direct application of this building block in the development of therapeutic compounds chemicalbook.com. The furan (B31954) core of the molecule is a heterocyclic system that serves as a foundational element for a range of bioactive molecules.

Development of Novel Functional Materials and Polymers

While specific polymers derived directly from this compound are not extensively documented in current literature, the molecule possesses functional groups ideally suited for polymer synthesis. Carboxylic acids are fundamental to the field of materials science, particularly in the creation of energy-efficient and biodegradable materials patsnap.com. The dual presence of a carboxylic acid and a lactone ring offers potential pathways for creating novel polyesters.

The carboxylic acid group can participate in polycondensation reactions, while the lactone ring is susceptible to ring-opening polymerization. These are two of the most common methods for synthesizing polyesters. Furan-based monomers, such as the related compound 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as renewable building blocks for bio-based polyesters intended to replace petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) researchgate.netnih.govresearchgate.netncsu.edursc.org. Given this trend, this compound represents a potential, albeit less explored, monomer for the development of new functional and biodegradable polymers.

Analytical Marker Compounds in Authentication and Quality Control

Beyond its synthetic applications, this compound has found a crucial role in analytical chemistry, particularly in the verification of food and beverage authenticity.

In the production of aged spirits like Scotch Whisky, the chemical composition evolves significantly during maturation in wooden casks. This process imparts the characteristic flavor, aroma, and color to the final product. The specific type of cask used—for instance, those previously holding bourbon versus those that held wine—imparts a unique chemical signature to the whisky.

A comprehensive study utilizing gas chromatography coupled with high-resolution mass spectrometry for the non-targeted screening of Scotch Whisky samples identified 5-oxooxolane-2-carboxylic acid as a significant chemical marker. This compound was found to be important for distinguishing between whiskies matured in different types of casks. Specifically, it serves as a key marker that helps differentiate malt (B15192052) whiskies matured in bourbon casks from those matured in a combination of bourbon and wine casks. This application is vital for ensuring the authenticity of high-value spirits and verifying claims regarding their maturation process.

Table 2: this compound as a Whisky Maturation Marker

| Application Area | Analytical Method | Finding | Significance |

| Scotch Whisky Authentication | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Identified as a significant marker for cask maturation type. | Helps distinguish between whiskies matured in bourbon vs. bourbon/wine casks, aiding in quality control and fraud detection. |

Research on Substituted Oxooxolane 2 Carboxylic Acids and Analogues

Studies on (R)-5-Oxotetrahydrofuran-2-carboxylic Acid and Its Stereoisomers

The synthesis and characterization of specific stereoisomers of 5-oxotetrahydrofuran-2-carboxylic acid are fundamental to exploring their potential applications. The chiral nature of the molecule, stemming from the stereocenter at the 2-position of the tetrahydrofuran (B95107) ring, means that the (R) and (S) enantiomers can possess distinct chemical and biological properties.

One established method for synthesizing the (S)-enantiomer, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, starts from L-Glutamic acid. chemicalbook.com The process involves treating an aqueous solution of L-Glutamic acid with sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) at low temperatures. chemicalbook.com This reaction converts the primary amine of the glutamic acid into a diazonium salt, which is subsequently displaced by a hydroxyl group, leading to intramolecular cyclization to form the γ-lactone ring structure. chemicalbook.com This procedure yields the target (S)-enantiomer as a light yellow oil with high efficiency. chemicalbook.com

Asymmetric synthesis approaches have also been developed to produce enantiomerically enriched derivatives. For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been shown to yield 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids with high optical purity. researchgate.net This method provides a pathway to chiral γ-lactone acids that are valuable precursors for other complex molecules. researchgate.net

The distinct properties of these stereoisomers are well-documented. For example, the (S)-enantiomer is described as a white to light yellow crystalline powder and is utilized as a chiral derivatizing agent for alcohols in organic synthesis and analytical chemistry. lookchem.comchemicalbook.com

Table 1: Physical and Chemical Properties of 5-Oxotetrahydrofuran-2-carboxylic Acid Stereoisomers

| Property | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid |

|---|---|---|

| CAS Number | 21461-84-7 sigmaaldrich.com | 53558-93-3 chemdad.com |

| Molecular Formula | C₅H₆O₄ nih.gov | C₅H₆O₄ chemdad.com |

| Molecular Weight | 130.10 g/mol nih.gov | 130.1 g/mol chemdad.com |

| Appearance | White to light yellow crystalline powder chemicalbook.com | White crystalline powder chemdad.com |

| Melting Point | 71-73 °C sigmaaldrich.com | 71-73 °C chemdad.com |

| Boiling Point | 150-155 °C at 0.2 mmHg sigmaaldrich.com | 165-167 °C at 0.3 mmHg chemdad.com |

| Optical Activity | [α]20/D +14° (c=5 in methanol) sigmaaldrich.com | [α]20/D -14° (c=5 in methanol) chemdad.com |

Biological Activities of Chiral Derivatives with Specific Configurations

The specific three-dimensional arrangement of atoms in chiral derivatives of 4-oxooxolane-2-carboxylic acid is a critical determinant of their biological function. Research has demonstrated that different substitutions on the core ring structure lead to a variety of biological effects, which are often stereospecific.

The γ-butyrolactone ring is a common structural motif in a wide array of natural products known for diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory effects. researchgate.netnih.gov For example, the α-methylene-γ-butyrolactone ring is recognized as a natural pharmacophore in several antifungal compounds. nih.gov

A specific synthetic derivative, 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, has been investigated for its biological impact. In one study, this compound was found to increase the growth of E. coli by approximately 44%, suggesting potential applications in microbiology or biotechnology research. nih.govresearchgate.net The synthesis of this derivative was achieved through a microwave-assisted 1,3-dipolar cycloaddition followed by transformation of the resulting isoxazoline (B3343090) into the final γ-lactone carboxylic acid. nih.govresearchgate.net

Investigation of Fused Ring Systems Containing the Oxooxolane Carboxylic Acid Moiety

The oxooxolane carboxylic acid moiety, more broadly known as a γ-butyrolactone structure, serves as a building block for more complex polycyclic and fused ring systems. researchgate.netresearchgate.net These intricate structures are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products. researchgate.netnih.gov

One area of research involves the synthesis of polycyclic γ-butyrolactones and the evaluation of their biological profiles. A study detailed the synthesis of novel polycyclic compounds containing an indeno[1,2-c]furan-1-one core, which is a fused system incorporating the γ-butyrolactone ring. nih.gov The synthesis was achieved through the Baeyer-Villiger oxidation of 5-aryl-7,11,11-trimethyltricyclo[5.4.0.0(3,6)]-undec-1-en-4-ones. nih.gov This reaction effectively inserts an oxygen atom into the polycyclic ketone precursor to form the lactone ring, yielding a mixture of fused butyrolactone isomers. nih.gov The resulting polycyclic lactones were then assessed for cytotoxic activity against various human cancer cell lines, demonstrating that the incorporation of the butyrolactone moiety into a rigid, fused framework can confer potent biological activity. nih.gov

Structure-Activity Relationship Studies of Various Substituent Effects on Biological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a core structure influence its biological activity. For derivatives of this compound, research has focused on how different substituents on the lactone ring or on attached functional groups alter their biological effects.

In a study on the cytotoxic activity of polycyclic γ-butyrolactones based on an indeno[1,2-c]furan-1-one scaffold, a series of derivatives with different aryl groups at the 3-position were synthesized and tested. nih.gov The nature of the substituent on this aryl ring was found to significantly impact the compound's potency against human cancer cell lines. This investigation provides a clear example of an SAR study, where modifying a peripheral part of a complex molecule containing the core butyrolactone structure leads to changes in its biological profile.

Another study, focused on the synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, observed a structure-property relationship. It was found that introducing electron-donating substituents onto the para position of the C-2 aryl ring increased the chemical yield of the synthesis but concurrently decreased the enantioselectivity of the process. researchgate.net While this relates to synthetic outcomes rather than a biological profile, it underscores the sensitivity of the oxooxolane system to substituent effects.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-5-Oxotetrahydrofuran-2-carboxylic acid |

| (S)-5-Oxotetrahydrofuran-2-carboxylic acid |

| (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid |

| L-Glutamic acid |

| Sodium nitrite |

| 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid |

| 3-Aryl-2-hydroxycyclopent-2-en-1-one |

| 2-Aryl-5-oxotetrahydrofuran-2-carboxylic acid |

| 5-Aryl-7,11,11-trimethyltricyclo[5.4.0.0(3,6)]-undec-1-en-4-one |

Q & A

What are the recommended methods for synthesizing 4-Oxooxolane-2-carboxylic acid in laboratory settings?

Basic Research Question

The synthesis of this compound typically involves cyclization or oxidation reactions of precursor molecules. A common approach is the use of ketocarboxylic acid derivatives, where controlled oxidation or acid-catalyzed cyclization can yield the target compound. For example, 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (structurally analogous) were synthesized via condensation reactions followed by oxidative decarboxylation, with yields optimized by adjusting reaction temperature and solvent polarity . Safety protocols, such as using inert atmospheres and monitoring pH, are critical to avoid side reactions like uncontrolled polymerization or decomposition .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, particularly for confirming carbonyl and carboxylic proton environments. For example, -NMR can resolve the oxolane ring protons and carboxylic acid protons, while -NMR identifies carbonyl (C=O) and carboxyl (COOH) carbons. Infrared (IR) spectroscopy further validates functional groups, with strong absorption bands at ~1700–1750 cm for ketones and carboxylic acids . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, aiding in purity assessment .

How can computational methods like DFT be applied to predict the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d') level can model electronic properties, such as frontier molecular orbitals (FMOs), to predict sites of electrophilic/nucleophilic attack. For instance, studies on analogous 2-oxoquinoline derivatives revealed that the carbonyl group’s electron-deficient nature directs reactivity toward nucleophilic additions . Computational models also simulate vibrational spectra (IR/Raman) to cross-validate experimental data, reducing ambiguity in peak assignments .

What strategies resolve discrepancies between experimental and theoretical data in structural analysis?

Advanced Research Question

Discrepancies often arise from solvent effects, crystallographic disorder, or approximations in computational models. To address this:

- Solvent Corrections : Apply implicit solvation models (e.g., PCM in DFT) to account for solvent polarity in spectral simulations .

- X-ray Crystallography : Compare experimental crystal structures with DFT-optimized geometries to identify conformational differences .

- Statistical Validation : Use root-mean-square deviation (RMSD) analyses to quantify alignment between theoretical and experimental NMR/IR spectra .

What are the key solubility and stability considerations when handling this compound in aqueous solutions?

Basic Research Question

The compound’s solubility is pH-dependent due to its carboxylic acid moiety. In acidic conditions (pH < pKa ~2–3), it remains protonated and less soluble, while deprotonation at neutral/basic pH increases solubility. Stability studies on similar oxocarboxylic acids show degradation via decarboxylation at elevated temperatures (>50°C) or prolonged UV exposure . Storage recommendations include refrigeration (2–8°C) in amber vials under nitrogen to minimize oxidative decomposition .

How does pH influence the oxidative decarboxylation pathways of this compound?

Advanced Research Question

Under acidic conditions (pH 1–3), oxidative decarboxylation proceeds via a radical mechanism, producing aldehydes or ketones. At neutral pH, the reaction shifts toward nucleophilic attack on the carbonyl group, forming hydroxylated intermediates. For example, hypochlorite-mediated decarboxylation of β-ketocarboxylic acids generates chlorinated byproducts in a pH-dependent manner . Kinetic studies using HPLC or GC-MS can track intermediate formation, with rate constants modeled using Arrhenius equations .

What experimental designs optimize the yield of this compound derivatives for structure-activity studies?

Advanced Research Question

High-throughput screening (HTS) with varying catalysts (e.g., Lewis acids like FeCl) and solvents (e.g., DMF, THF) can identify optimal conditions. For example, substituting R-groups in 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids improved yields from 45% to 78% when using microwave-assisted synthesis at 100°C for 30 minutes . Design of Experiments (DoE) methodologies, such as factorial designs, statistically isolate critical variables (temperature, molar ratios) while minimizing resource use .

How do steric and electronic effects modulate the biological activity of this compound analogs?

Advanced Research Question

Electron-withdrawing substituents (e.g., -NO) on the oxolane ring enhance antimicrobial activity by increasing electrophilicity at the carbonyl group, facilitating nucleophilic interactions with bacterial enzymes. Conversely, bulky groups (e.g., cyclohexyl) reduce bioavailability due to poor membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values and Hammett constants (σ) with IC data to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.